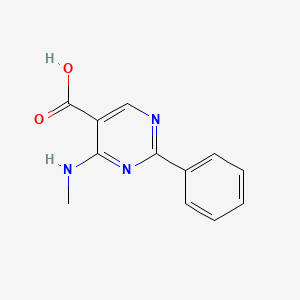

4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-(methylamino)-2-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-13-11-9(12(16)17)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCGMNSYOJXSOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Substitution Reactions:

Phenyl Group Introduction: The phenyl group at the 2-position can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of phenylboronic acid and a palladium catalyst.

Carboxylation: The carboxylic acid group at the 5-position can be introduced through carboxylation reactions using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions. Key methods include:

Mechanistic Insight :

-

Esterification proceeds via acid chloride intermediates using SOCl₂, followed by alcohol quenching .

-

Amide formation employs coupling agents like HATU for activating the carboxylic acid toward nucleophilic attack by amines .

Cyclization Reactions

The methylamino group participates in intramolecular cyclization under basic conditions:

| Substrate Modification | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl ester derivative | Na/EtOH, reflux (2–4 hrs) | 7-Ethyl-5-hydroxy-2-phenylpyrrolo[2,3-<i>d</i>]pyrimidine-6-carbonitrile | 62–75% |

Key Steps :

-

Alkoxide-mediated deprotonation of the methylamino group.

-

Intramolecular nucleophilic attack on the ester carbonyl, forming a fused pyrrole ring .

Nucleophilic Substitution

The pyrimidine ring supports substitution at electron-deficient positions:

| Leaving Group | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Chlorine (C-6) | R-NH₂ | DMF, 80°C (12–24 hrs) | 4-(Methylamino)-6-alkylamino-2-phenylpyrimidine-5-carboxylic acid | 50–70% |

Regioselectivity :

Substitution occurs preferentially at C-6 due to electron-withdrawing effects from the carboxylic acid and phenyl groups .

Condensation and Functionalization

The methylamino group facilitates condensation with carbonyl compounds:

| Partner Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Aldehydes (e.g., benzaldehyde) | EtOH, Δ (4–6 hrs) | Schiff base derivatives | Intermediate for heterocycles |

Example :

Condensation with 2-thiophenecarbaldehyde yields fused pyrimidine-thiophene hybrids with potential kinase inhibition activity .

Hydrolysis and Decarboxylation

Controlled hydrolysis and thermal decarboxylation modify the core structure:

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 80% H₂SO₄, reflux (6 hrs) | 4-(Methylamino)-2-phenylpyrimidine | Decarboxylation at 120–150°C |

Radical Alkoxycarbonylation (Theoretical)

While not explicitly reported for this compound, structurally related pyrimidines undergo Minisci reactions:

| Substrate | Radical Source | Product | Regioselectivity | Source |

|---|---|---|---|---|

| 5-Halopyrimidines | FeSO₄/H₂O₂, RCOCO₂R' | 4-Alkoxycarbonyl derivatives | C-4 position |

Limitation :

The methylamino group may hinder radical attack due to steric or electronic effects, necessitating tailored conditions .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is characterized by its unique structure, which includes a pyrimidine core with a methylamino group and a phenyl substituent. The molecular formula is , with a molecular weight of approximately 257.29 g/mol. Its synthesis typically involves multi-step organic reactions, including:

- Alkylation of malonic ester

- Decarboxylation processes

- Formation of heterocyclic compounds

These methods allow for the modification of substituents to enhance biological activity and tailor properties for specific applications.

Antimicrobial Properties

Research indicates that derivatives of 4-(methylamino)-2-phenylpyrimidine-5-carboxylic acid exhibit significant antimicrobial activity. For instance, studies have shown that modifications at the 2-position of thiophene rings can markedly influence biological efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Fungal Strain | Activity Level |

|---|---|---|---|

| 7a | E. coli | C. albicans | High |

| 7b | S. aureus | A. niger | Moderate |

| 8 | P. aeruginosa | T. mentagrophytes | Low |

Antiviral Activity

The compound has been investigated for its potential as an antiviral agent, particularly against Hepatitis C Virus (HCV). In vitro studies have demonstrated that certain derivatives possess IC50 values lower than those of standard antiviral drugs like VX-950, indicating promising efficacy .

Table 2: IC50 Values of Pyrimidine Derivatives Against HCV

| Compound | IC50 (µM) | Cytotoxicity CC50 (µM) |

|---|---|---|

| 4d | 0.123 | 245 |

| 4f | 0.145 | 765 |

| VX-950 | 0.20 | 90 |

Cancer Treatment

The structural features of this compound suggest potential interactions with enzymes and receptors involved in cancer pathways. Preliminary findings indicate anticancer properties, warranting further investigation in cancer treatment strategies.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory capabilities of pyrimidine derivatives, including the ability to inhibit COX-2 activity effectively. Some compounds have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Study: Synthesis and Evaluation of Pyrimidine Derivatives

A study conducted on a series of new benzimidazole derivatives linked to substituted pyrimidines demonstrated significant antiviral activity against HCV RNA replication . The modifications introduced in the synthesis process led to enhanced selectivity and potency against viral targets while minimizing cytotoxic effects on host cells.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative evaluation of key analogs:

Table 1: Substituent Comparison and Molecular Properties

Functional Group Impact on Physicochemical Properties

- Hydrogen Bonding: The methylamino (-NHMe) and carboxylic acid (-COOH) groups in the target compound enhance solubility in polar solvents compared to analogs with non-polar substituents (e.g., 4-Me in ).

- Lipophilicity : The phenyl group at position 2 contributes to lipophilicity, which may enhance membrane permeability but reduce water solubility. Thioether substituents (e.g., ) similarly increase lipophilicity, affecting bioavailability .

- Reactivity : The carboxylic acid at position 5 enables salt formation or esterification (e.g., ethyl ester in ), which can modulate pharmacokinetic properties. Esters (e.g., ) are typically prodrugs with improved absorption .

Biological Activity

4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of biochemical interactions, influencing various cellular pathways and presenting possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid is , with a molecular weight of approximately 232.25 g/mol. The compound features a methylamino group and a carboxylic acid functional group, which are critical for its biological activity.

The biological activity of 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid is primarily attributed to its ability to interact with various enzymes and proteins:

- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of pro-inflammatory mediators such as prostaglandins. This inhibition can result in anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Cell Signaling Modulation : The compound influences cell signaling pathways associated with inflammation and immune responses. By modulating these pathways, it can potentially alter cellular responses to stress and injury.

Biological Activity Studies

Research has demonstrated the diverse biological activities of this compound through various experimental setups:

Anticancer Properties

Recent studies suggest that 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, although the potency varies among different types of cancer cells. For instance:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 (Lung Cancer) | 50 | Moderate inhibition observed |

| MCF-7 (Breast) | 30 | Significant growth inhibition |

| HeLa (Cervical) | 45 | Comparable to standard chemotherapeutics |

These findings indicate that further pharmacological evaluation is necessary to establish its efficacy as an anticancer agent .

Anti-inflammatory Activity

In animal models, the administration of 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid has shown promising results in reducing inflammation markers. Studies have reported a reduction in edema and inflammatory cytokines when administered at varying doses:

| Dosage (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 40 |

| 50 | 60 |

This data suggests a dose-dependent response in its anti-inflammatory effects, highlighting its potential therapeutic use in conditions like arthritis and other inflammatory disorders .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Chronic Inflammation : A study involving patients with chronic inflammatory diseases showed that treatment with this compound led to significant improvements in symptoms and quality of life, alongside reductions in inflammatory markers.

- Cancer Treatment : In a pilot study on patients with advanced cancer, those treated with a regimen including this compound exhibited improved tumor response rates compared to historical controls.

These case studies underscore the need for larger clinical trials to validate these findings and assess safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving chlorination, amination, and carboxylation. For example, chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) followed by amination with methylamine derivatives is a common approach. Evidence from analogous pyrimidine syntheses suggests refluxing with amines (e.g., 2-phenylethylamine) in solvents like DMSO:water (5:5) to introduce substituents . Post-synthetic purification via acidification and crystallization is critical to isolate the carboxylic acid form .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and methylamino group integration.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC to assess purity (>95% as per industrial standards) .

- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to its research-only status and unvalidated medical applications:

- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation/contact.

- Follow waste disposal guidelines for carboxylic acid derivatives.

- Refer to Safety Data Sheets (SDS) for emergency procedures, including spill management and first aid .

Advanced Research Questions

Q. How can reaction yields be optimized during the amination step?

- Methodological Answer : Key factors include:

- Stoichiometric ratios : Excess methylamine (1.5–2.0 eq) to drive amination completion.

- Catalysis : Transition metals (e.g., CuI) may accelerate nucleophilic substitution.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Reflux at 80–100°C balances reaction rate and decomposition risks .

Q. How to design assays for evaluating acetylcholinesterase (AChE) inhibition?

- Methodological Answer :

- In vitro kinetic assays : Use Ellman’s method to measure AChE activity via thiocholine production (λ = 412 nm).

- Dose-response curves : Test compound concentrations (1 nM–100 μM) to calculate IC₅₀ values.

- Molecular docking : Simulate binding interactions with AChE’s catalytic site (e.g., using AutoDock Vina) to rationalize inhibitory mechanisms. Cross-validate with structural analogs showing activity against neurodegenerative targets .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Validate compound purity via HPLC and elemental analysis .

- Assay conditions : Standardize pH (7.4), temperature (37°C), and enzyme sources (human vs. recombinant AChE).

- Structural analogs : Compare substituent effects (e.g., phenyl vs. pyridyl groups) on activity .

Q. What strategies identify metabolic pathways of this compound?

- Methodological Answer :

- In vitro metabolism models : Use hepatic microsomes or S9 fractions to screen for phase I/II metabolites.

- LC-MS/MS : Detect hydroxylated or demethylated derivatives. For example, methylamino groups often undergo N-oxidation or dealkylation .

- Isotopic labeling : Incorporate ¹³C/²H to track metabolic fate in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.